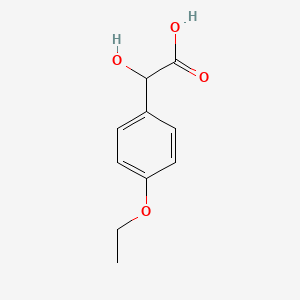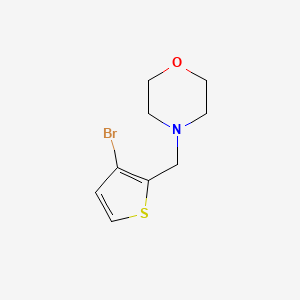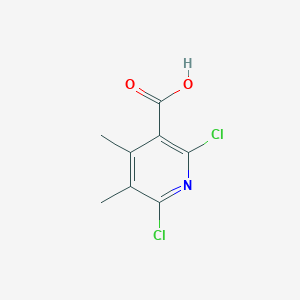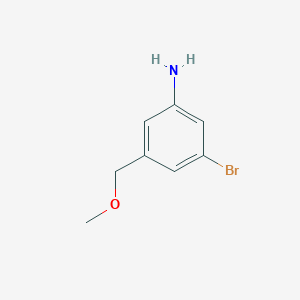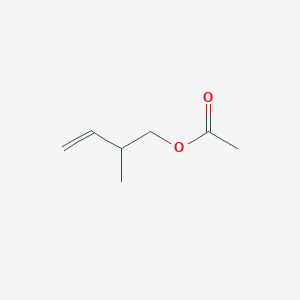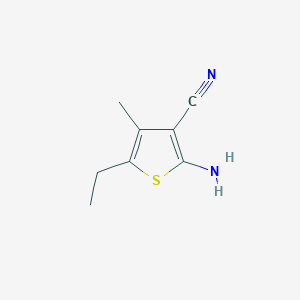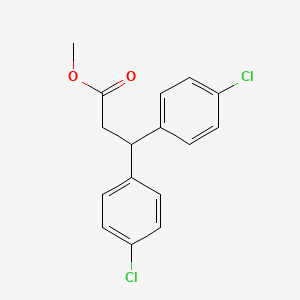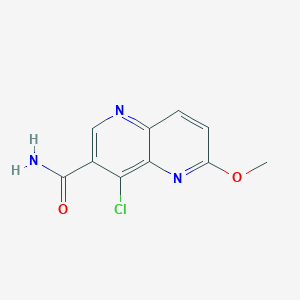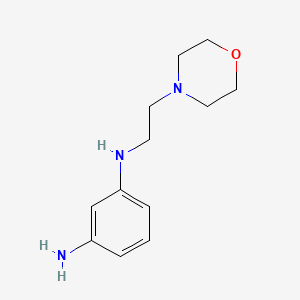
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H18N2O. It is characterized by the presence of a morpholine ring and a phenylenediamine moiety, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine typically involves the reaction of morpholine with m-phenylenediamine under controlled conditions. One common method involves the use of N,N-dimethylaminoethanol and thionyl chloride to generate N,N-dimethyl chloride ethylamine hydrochloride, which then reacts with morpholine through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and cost-effectiveness, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
Types of Reactions
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Morpholin-4-yl-ethyl)-phenylamine
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxane
Uniqueness
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine is unique due to its specific combination of a morpholine ring and a phenylenediamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C12H19N3O |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
3-N-(2-morpholin-4-ylethyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H19N3O/c13-11-2-1-3-12(10-11)14-4-5-15-6-8-16-9-7-15/h1-3,10,14H,4-9,13H2 |
InChI-Schlüssel |
AGFILYMCCYWIQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(4-morpholinylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B8579054.png)
